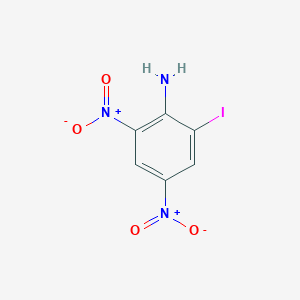
Butanthial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. The molecular formula of butanethial is C₄H₁₀S, and it is structurally similar to butanol, with the hydroxyl group replaced by a sulfhydryl group .
Métodos De Preparación
Butanthial can be synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene . This reaction is typically performed using ultraviolet light as a catalyst. Industrial production methods often involve similar processes, ensuring the efficient and large-scale production of butanethial for various applications .
Análisis De Reacciones Químicas
Butanthial undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Butanthial has several scientific research applications:
Mecanismo De Acción
The mechanism of action of butanethial involves its interaction with various molecular targets, primarily through its sulfhydryl group. This group can form covalent bonds with other molecules, leading to the formation of disulfides and other compounds . The pathways involved in these reactions are crucial for understanding the biological and chemical effects of butanethial .
Comparación Con Compuestos Similares
Butanthial is similar to other thiols, such as ethanethiol and propanethiol, but it has unique properties due to its longer carbon chain . This gives it different physical and chemical characteristics, such as a higher boiling point and different reactivity . Similar compounds include:
Ethanethiol: A shorter-chain thiol with a similar odor but different reactivity and physical properties.
Propanethiol: Another thiol with a three-carbon chain, used in similar applications but with distinct properties.
Hexanethiol: A longer-chain thiol with different solubility and reactivity characteristics.
Propiedades
Fórmula molecular |
C4H8S |
|---|---|
Peso molecular |
88.17 g/mol |
Nombre IUPAC |
butanethial |
InChI |
InChI=1S/C4H8S/c1-2-3-4-5/h4H,2-3H2,1H3 |
Clave InChI |
QYYAEQQRMTZUPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Methyl-4-(piperazin-1-yl)phenyl]methanol](/img/structure/B8453648.png)

![(2S)-2-[(Methanesulfonyl)methyl]pyrrolidine](/img/structure/B8453657.png)
![2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol](/img/structure/B8453660.png)





![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)


